4,7-Dibromocinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,7-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H |
InChI Key |
JIWGLEKQCYLXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dibromocinnoline and Its Analogs
Strategic Approaches for Cinnoline (B1195905) Ring Formation
The construction of the core cinnoline ring system is the foundational step in the synthesis of 4,7-dibromocinnoline. Various cyclization strategies have been developed to achieve this, with the Richter-type cyclization being a prominent and versatile method.
Richter-Type Cyclization and its Modifications from Aryltriazene Derivatives
The Richter-type cyclization is a powerful method for forming the cinnoline nucleus, often yielding 4-halocinnolines in high yields. nih.govresearchgate.net This reaction typically involves the cyclization of ortho-ethynylarenediazonium salts or their masked equivalents, such as ortho-ethynylaryltriazenes. nih.govresearchgate.net The use of aryltriazenes is advantageous as it separates the diazotization and cyclization steps, avoiding the handling of potentially unstable diazonium salts. researchgate.net
A significant modification of the Richter cyclization utilizes mono- and diacetylene aryltriazene derivatives as starting materials. researchgate.netbeilstein-journals.org This approach has been instrumental in the synthesis of 4,6-dibromocinnolines. researchgate.netbeilstein-journals.org For instance, the cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes has been successfully employed for the formation of the cinnoline ring. beilstein-journals.orgbeilstein-journals.org The reaction of an ortho-(dodeca-1,3-diynyl)aryltriaz-1-ene via a Richter-type cyclization can produce 3-alkynyl-4-bromo(chloro)cinnolines. researchgate.net
The reaction conditions for the Richter cyclization can be tailored to influence the product outcome. For example, the cyclization of o-(1,3-butadiynyl)phenyltriazene is a key step in producing 3-alkynyl-4-bromocinnoline. spbu.ru The choice of acid, such as aqueous hydrobromic acid (HBr), can directly introduce a bromine atom at the 4-position of the cinnoline ring. nih.govbeilstein-journals.org
| Starting Material | Reagents | Product | Reference |
| 2-Ethynyl-4-aryltriazenes | HBr (aq) | 4-Bromo-6-arylcinnolines | nih.gov |
| ortho-Ethynylaryltriazenes | HBr (48% aq), acetone | 4-Bromocinnolines | nih.gov |
| Triazenes 3a,b | HBr (48% aq), acetone | 4,6-Dibromo-3-butylcinnoline (4a), 4,6-Dibromo-3-(hept-1-yn-1-yl)cinnoline (4b) | beilstein-journals.org |
| o-(1,3-Butadiynyl)phenyltriazene | Richter Cyclization | 3-Alkynyl-4-bromocinnoline | spbu.ru |
| 2-Alkynylanilines | t-BuONO, BF3-etherate, Nitriles | 4-Amidocinnolines | researchgate.net |
Alternative Cyclization Strategies for Cinnoline Nucleus
While the Richter cyclization is prevalent, other methods for constructing the cinnoline nucleus exist. These include the Widman-Stoermer synthesis, which involves the ring-closing of an α-vinyl-aniline using hydrochloric acid and sodium nitrite. chemeurope.com Another classical approach is the Borsche cinnoline synthesis. chemeurope.com
Palladium-catalyzed annulation reactions have also emerged as a powerful tool. For example, the annulation of 1-(2-iodoaryl)triazene with internal alkynes in the presence of a palladium catalyst can furnish 3,4-disubstituted cinnolines in moderate to good yields. ntu.edu.sgresearchgate.net This method is compatible with a variety of functional groups. ntu.edu.sgresearchgate.net Similarly, the palladium-catalyzed annulation of 1-(2-alkynylaryl)triazenes with aryl halides provides another route to 3,4-disubstituted cinnolines. ntu.edu.sg
More recent developments include rhodium-catalyzed redox-neutral annulation reactions between azo and diazo compounds for the direct synthesis of cinnolines under mild conditions. researchgate.net
Regioselective Bromination Techniques
The introduction of bromine atoms at specific positions of the cinnoline core is critical for the synthesis of this compound and its analogs. This is typically achieved through electrophilic aromatic substitution or by incorporating the bromine atom during the cyclization process.
Introduction of Bromine Atoms into the Cinnoline Core
The direct bromination of a pre-formed cinnoline ring can be achieved using various brominating agents. For instance, the bromination of cinnolin-4(1H)-one to produce 7-bromocinnolin-4(1H)-one can be carried out using N-bromosuccinimide (NBS) under acidic conditions. This reaction is an example of electrophilic aromatic substitution.
Transition-metal-catalyzed cross-coupling reactions can also be employed for regioselective bromination, with palladium catalysts such as palladium(II) acetate (B1210297) being used in the presence of suitable ligands. benchchem.com The halogenation of cinnoline precursors can also be achieved through diazotization followed by Sandmeyer-type reactions. For example, treating a suitable amino-cinnoline with hydrobromic acid and copper(I) bromide can yield brominated derivatives. vulcanchem.com
Synthesis of 3,4-Dibromocinnoline from Cinnoline Precursors
While the direct synthesis of 3,4-dibromocinnoline is less commonly detailed, the principles of regioselective halogenation can be applied. The synthesis of 4-bromo-6-arylcinnolines through the Richter-type cyclization of 2-ethynyl-4-aryltriazenes demonstrates the introduction of a bromine atom at the 4-position during the ring formation. nih.govnih.gov Subsequent bromination of the benzene (B151609) ring at the 7-position would be required to obtain this compound. The directing effects of the existing substituents on the cinnoline ring would play a crucial role in the regioselectivity of this second bromination step.
Functional Group Interconversions on Dibromocinnoline Scaffolds
Once the dibromocinnoline core is synthesized, functional group interconversions (FGIs) are employed to introduce a wide range of substituents, leading to a diverse library of analogs. slideshare.netic.ac.uk These transformations often involve nucleophilic aromatic substitution, where one of the bromine atoms is replaced by another functional group. docsity.com
The bromine atom at the C4 position of the cinnoline ring is particularly activated towards nucleophilic substitution. nih.govresearchgate.net This allows for the selective introduction of various nucleophiles. For example, 4-bromocinnolines can react with sodium azide (B81097) to form 4-azidocinnolines. nih.govnih.gov This azide can then undergo further reactions, such as click chemistry with alkynes to yield 4-triazolylcinnolines. nih.govnih.gov
Other nucleophiles that can displace the C4-bromine include water, alcoholates, sulfides, and amines. nih.govresearchgate.net The Suzuki coupling reaction is another important FGI, allowing for the formation of carbon-carbon bonds. For instance, a 4-azido-6-bromocinnoline can undergo a Suzuki coupling with an arylboronic acid to introduce an aryl group at the 6-position. mdpi.com Similarly, the Sonogashira coupling can be used to introduce alkynyl groups. researchgate.netbeilstein-journals.orgspbu.ru The double Sonogashira coupling of dibromocinnolines has also been investigated to introduce two ethynyl (B1212043) moieties. beilstein-journals.org
These FGIs are essential for modifying the electronic and steric properties of the cinnoline scaffold, which is crucial for tuning its biological activity or material properties.
| Starting Scaffold | Reagents/Reaction | Product | Reference |
| 4-Bromo-6-arylcinnolines | Sodium azide (NaN₃) | 4-Azido-6-arylcinnolines | nih.govnih.gov |
| 4-Azido-6-arylcinnolines | Alkynes (CuAAC or SPAAC) | 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines | nih.govnih.gov |
| 4,6-Dibromo-3-butylcinnoline | Trimethylsilylacetylene, Pd catalyst | 4,6-Bis(trimethylsilylethynyl)-3-butylcinnoline | beilstein-journals.org |
| 3-Alkynyl-4-bromocinnoline | 5-Hexyn-1-ol (Sonogashira coupling) | Cinnoline with a second acetylenic moiety | spbu.ru |
| 4-Azido-6-bromocinnoline | Arylboronic acid (Suzuki coupling) | 4-Azido-6-arylcinnoline | mdpi.com |
Introduction of Azido (B1232118) Moieties via Nucleophilic Substitution
A significant advancement in the functionalization of cinnoline derivatives involves the introduction of azido moieties through nucleophilic substitution. This method provides a versatile handle for further chemical transformations, such as "click chemistry" reactions.
An efficient synthetic route to 6-aryl-4-azidocinnolines has been developed, starting from the Richter-type cyclization of 2-ethynyl-4-aryltriazenes to form 4-bromo-6-arylcinnolines. mdpi.com The subsequent nucleophilic substitution of the bromine atom at the C4 position with an azide group proceeds effectively. mdpi.com This synthetic approach is notable for its tolerance to a variety of functional groups on the aryl substituent. mdpi.com The resulting 4-azido-6-arylcinnolines are valuable intermediates, readily undergoing both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like diazacyclononyne to produce 4-triazolylcinnolines. mdpi.com
It has been observed that the halogen atom at the C4 position of the cinnoline ring is susceptible to substitution by various nucleophiles. mdpi.com This reactivity is a key feature exploited in the synthesis of 4-azidocinnolines. While the 4-azido-6-arylcinnolines themselves exhibit weak fluorescence, their conversion to a triazole ring via click chemistry leads to a complete quenching of fluorescence. mdpi.com This phenomenon is attributed to the non-planar structure of the resulting triazolylcinnolines and a potential photoinduced electron transfer (PET) mechanism. mdpi.com
| Reactant | Product | Reagents and Conditions | Notes |
| 4-Bromo-6-arylcinnolines | 6-Aryl-4-azidocinnolines | NaN₃, solvent | Nucleophilic substitution of bromine. |
| 6-Aryl-4-azidocinnolines | 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines | Terminal alkynes, Cu(I) catalyst (CuAAC) or Strained alkynes (SPAAC) | "Click chemistry" for the formation of triazole ring. |
Preparation of Ethynyl-Substituted Cinnoline Derivatives
The introduction of ethynyl groups onto the cinnoline scaffold, particularly at the 4- and 6-positions, has been achieved through Sonogashira coupling reactions, a powerful tool for the formation of carbon-carbon bonds. This methodology has been instrumental in the synthesis of novel poly(arylene ethynylene)s containing a cinnoline core. beilstein-journals.org
The synthesis commences with the preparation of 4,6-dibromocinnolines, such as 4,6-dibromo-3-butylcinnoline and 4,6-dibromo-3-(hept-1-yn-1-yl)cinnoline. beilstein-journals.orgbeilstein-journals.org These dibromo derivatives are obtained from the corresponding triazenes via a Richter cyclization. beilstein-journals.orgbeilstein-journals.org Although the Sonogashira coupling of 4-bromocinnolines was previously reported, the double Sonogashira coupling on dibromocinnolines required further investigation and optimization. beilstein-journals.org
Optimization studies for the double Sonogashira coupling were conducted using 4,6-dibromo-3-butylcinnoline and trimethylsilylacetylene. researchgate.net The conditions were fine-tuned to achieve high yields of the desired 4,6-bis[(trimethylsilyl)ethynyl]cinnoline derivatives. researchgate.netbeilstein-journals.org It was found that using a catalytic system of Pd(PPh₃)₄, PPh₃, and CuI in Et₃N at a controlled temperature of 40 °C provided the desired product in high yield. beilstein-journals.org The reaction demonstrated chemoselectivity, with the bromine atom at the more reactive C-4 position of the cinnoline ring reacting preferentially. researchgate.net
| Entry | Dibromocinnoline | Reagents and Conditions | Product(s) (Yield) |
| 1 | 4,6-dibromo-3-butylcinnoline | trimethylsilylacetylene (5 equiv), Pd(PPh₃)₄, CuI, DIPA, DMF, 80 °C, 24 h | 3-Butyl-4-ethynyl-6-bromocinnoline (50%) |
| 2 | 4,6-dibromo-3-butylcinnoline | trimethylsilylacetylene (3 equiv), Pd(PPh₃)₄, CuI, Et₃N, 50 °C, 20 h | Mixture of 3-butyl-4,6-bis[(trimethylsilyl)ethynyl]cinnoline and monosubstituted product (34:23) |
| 3 | 4,6-dibromo-3-butylcinnoline | trimethylsilylacetylene (3 equiv), Pd(PPh₃)₄, CuI, Et₃N, 40 °C, 3.5 h | 3-Butyl-4,6-bis[(trimethylsilyl)ethynyl]cinnoline (88%) |
| 4 | 4,6-dibromo-3-(hept-1-yn-1-yl)cinnoline | trimethylsilylacetylene (3 equiv), Pd(PPh₃)₄, CuI, Et₃N, 40 °C, 3.5 h | 3-(Hept-1-yn-1-yl)-4,6-bis[(trimethylsilyl)ethynyl]cinnoline (91%) |
Chemoselective Functionalization of Bromine Atoms
The differential reactivity of the bromine atoms at the C-4 and C-7 (or C-6) positions of the dibromocinnoline scaffold allows for chemoselective functionalization. This selectivity is crucial for the stepwise introduction of different substituents, enabling the synthesis of complex and unsymmetrically functionalized cinnoline derivatives.
The bromine atom at the C-4 position of the cinnoline ring is generally more reactive towards nucleophilic substitution and cross-coupling reactions compared to the bromine at the C-6 or C-7 position. researchgate.net This difference in reactivity has been exploited in the Sonogashira coupling of 4,6-dibromocinnolines, where monosubstitution at the C-4 position can be achieved under milder conditions. researchgate.net
This chemoselectivity is a valuable synthetic tool, allowing for a programmed approach to the construction of multifunctional cinnoline-based molecules. For instance, one bromine atom can be selectively replaced, leaving the other available for subsequent transformations. This strategy opens up possibilities for creating a wide array of derivatives with tailored electronic and steric properties for various applications.
Reactivity and Transformation Pathways of 4,7 Dibromocinnoline Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of 4,7-dibromocinnoline, these reactions allow for the selective functionalization at the C-4 and C-7 positions, opening avenues to a wide array of novel cinnoline (B1195905) derivatives.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org This reaction has been successfully applied to dibromocinnoline derivatives for the introduction of alkynyl moieties. researchgate.netresearchgate.net
The efficiency of the Sonogashira coupling with dibromocinnolines is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, cocatalyst, base, and solvent. researchgate.netresearchgate.net
Research on the double Sonogashira coupling of 4,6-dibromo-3-butylcinnoline highlights the critical role of the base and solvent system. researchgate.net An initial attempt using diisopropanolamine (B56660) (DIPA) as the base in N,N-dimethylformamide (DMF) at 80 °C resulted in an unexpected product due to a Hiyama-type coupling. researchgate.net A significant improvement was achieved by switching to triethylamine (B128534) (Et3N) as both the solvent and the base, which allowed for the reaction to proceed at a lower temperature of 50 °C. researchgate.net This change in conditions led to the successful formation of the desired bis(trimethylsilylethynyl)cinnoline. researchgate.net Further optimization has shown that for some substrates, the addition of water to the solvent system can be beneficial. scielo.org.mx The choice of palladium catalyst and copper(I) cocatalyst is also crucial, with complexes like PdCl2(PPh3)2 and CuI being commonly employed. mdpi.com
Table 1: Optimization of Double Sonogashira Coupling Conditions for 4,6-dibromo-3-butylcinnoline Interactive table available in the online version.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Outcome | Yield (%) |
| 1 | DIPA | DMF | 80 | 24 | Unexpected Hiyama coupling product | - |
| 2 | Et3N | Et3N | 50 | - | Mixture of desired product and monodesilylated compound | - |
| 3 | Et3N | Et3N | 50 | 3.5 | Full conversion to desired product | - |
| 4 | Et3N | Et3N | 50 | 3.5 | Isolated bis(trimethylsilylethynyl)cinnoline | Good |
Data sourced from a study on the synthesis of cinnoline-containing poly(arylene ethynylene)s. researchgate.net
The presence of two bromine atoms in this compound allows for double Sonogashira coupling reactions, enabling the introduction of two alkyne units. researchgate.net This strategy is valuable for the synthesis of symmetrical and unsymmetrical dialkynylcinnoline derivatives, which are precursors to various functional materials. researchgate.net
A successful double Sonogashira coupling has been demonstrated with 4,6-dibromo-3-butylcinnoline and trimethylsilylacetylene. researchgate.net The optimized conditions, utilizing Pd(PPh3)4 and CuI as the catalytic system and Et3N as the base and solvent, afforded the corresponding bis(trimethylsilylethynyl)cinnoline in good yield. researchgate.net This indicates that both bromine atoms at the pyridazine (B1198779) and benzene (B151609) rings of the cinnoline core are highly reactive towards Sonogashira coupling, which is attributed to the electron-deficient nature of the heterocycle. researchgate.net
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate. tcichemicals.comkochi-tech.ac.jp This reaction is widely used for the synthesis of biaryls and has been applied to bromocinnoline substrates for the introduction of aryl substituents. nih.govlibretexts.org
While powerful, the Suzuki-Miyaura coupling can present challenges, particularly when applied to nitrogen-rich heterocyclic substrates like cinnoline. nih.gov One of the primary challenges is the potential for the nitrogen atoms in the cinnoline ring to coordinate with the palladium catalyst, leading to catalyst deactivation. nih.govnumberanalytics.com This can result in lower reaction yields and the need for higher catalyst loadings. nih.gov
Furthermore, the stability of the cinnoline ring system under the basic reaction conditions required for Suzuki coupling is a concern. libretexts.org The use of strong bases can lead to undesired side reactions or decomposition of the starting material. nih.gov The choice of base is therefore critical, with milder bases such as potassium carbonate or cesium fluoride (B91410) often being preferred. numberanalytics.com The stability of the boronic acid coupling partner is also a factor, as some are prone to protodeboronation under the reaction conditions. nih.gov
The scope of the Suzuki-Miyaura coupling with bromocinnoline substrates is broad, allowing for the introduction of a variety of aryl and heteroaryl groups. numberanalytics.com The reaction is generally tolerant of a range of functional groups on both the boronic acid and the cinnoline substrate. researchgate.net However, certain limitations exist.
The reactivity of the bromocinnoline can be influenced by the position of the bromine atom and the presence of other substituents on the cinnoline ring. Aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring more forcing conditions or specialized catalyst systems. researchgate.netlibretexts.org The presence of acidic functional groups on the boronic acid, such as carboxylic acids or phenols, can inhibit the reaction by interacting with the palladium catalyst. nih.gov Additionally, very unstable boronic acids may lead to low product yields due to competing protodeboronation. nih.gov Despite these limitations, the Suzuki-Miyaura coupling remains a valuable method for the functionalization of bromocinnolines, providing access to a diverse range of arylated cinnoline derivatives. wikipedia.org
Suzuki-Miyaura Coupling for Aryl Substituent Introduction
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This reaction is particularly valuable for the modification of heterocyclic systems, including cinnolines. The process typically involves the conversion of a halo-substituted cinnoline to an azidocinnoline, which then undergoes cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.comnih.gov
The synthesis of triazolylcinnoline derivatives from a this compound precursor would first necessitate the selective substitution of one of the bromine atoms with an azide (B81097) group. The bromine atom at the C4 position of the cinnoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to its position on the electron-deficient pyridazine ring. mdpi.commdpi.com In contrast, the bromine at the C7 position on the benzene ring is less reactive towards nucleophilic attack. This difference in reactivity allows for the selective formation of 4-azido-7-bromocinnoline.
Studies on related dihalopyridazines and dihaloquinolines have shown that nucleophilic substitution, for instance with sodium azide, preferentially occurs at the more electrophilic carbon center. mdpi.com For this compound, treatment with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) is expected to yield 4-azido-7-bromocinnoline.
Once the azidocinnoline intermediate is formed, it can readily participate in CuAAC reactions with a variety of terminal alkynes. The standard reaction conditions involve a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ. Current time information in Bangalore, IN.beilstein-journals.org The reaction proceeds smoothly in a mixture of solvents like THF and water to afford the corresponding 4-(1,2,3-triazol-1-yl)-7-bromocinnoline derivatives in good yields. Current time information in Bangalore, IN.beilstein-journals.org
A representative reaction scheme is shown below: Step 1: Selective azidation of this compound this compound + NaN₃ → 4-Azido-7-bromocinnoline
Step 2: CuAAC reaction 4-Azido-7-bromocinnoline + Terminal Alkyne --(CuSO₄, NaAsc)--> 4-(4-Substituted-1H-1,2,3-triazol-1-yl)-7-bromocinnoline
The versatility of this method allows for the introduction of a wide array of functional groups onto the triazole ring, depending on the choice of the terminal alkyne. This enables the synthesis of a library of triazolylcinnoline derivatives for various applications.
Azidocinnolines, such as the putative 4-azido-7-bromocinnoline, are relatively stable compounds but can exhibit characteristic reactivity. Research on 4-azido-6-arylcinnolines has shown that these compounds are stable crystalline solids when stored at low temperatures (-18 °C) but can slowly decompose in solution over time. Current time information in Bangalore, IN. Despite this, they are sufficiently stable to be used in CuAAC reactions. Current time information in Bangalore, IN.beilstein-journals.org
The reactivity of azidocinnolines is not limited to CuAAC. They can also participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes. Current time information in Bangalore, IN.beilstein-journals.org This copper-free click reaction is particularly useful for biological applications where the cytotoxicity of copper is a concern. The reaction of an azidocinnoline with a diazacyclononyne, for example, proceeds efficiently at room temperature to yield the corresponding triazole product. Current time information in Bangalore, IN.
However, not all reactions with azidocinnolines are successful. For instance, attempts to use 4-azido-6-arylcinnolines in enol-mediated organocatalytic triazole synthesis have been shown to result in the decomposition of the azide, leading to the formation of 4-aminocinnoline, likely through a nitrene intermediate. Current time information in Bangalore, IN.
The table below summarizes the reactivity of a model 4-azidocinnoline derivative in different cycloaddition reactions.
| Reaction Type | Reagent | Product | Yield | Reference |
| CuAAC | Phenylacetylene | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)cinnoline derivative | Good | Current time information in Bangalore, IN., beilstein-journals.org |
| CuAAC | Aliphatic alkyne | 4-(4-Alkyl-1H-1,2,3-triazol-1-yl)cinnoline derivative | Good | Current time information in Bangalore, IN., beilstein-journals.org |
| SPAAC | Diazacyclononyne | Fused triazolocinnoline derivative | Excellent (95%) | Current time information in Bangalore, IN. |
| Organocatalytic | Propionic aldehyde | 4-Aminocinnoline (decomposition product) | - | Current time information in Bangalore, IN. |
Interactive Data Table: Reactivity of Azidocinnolines
Other Selective Chemical Transformations
Beyond cycloaddition reactions, the bromine atoms on the this compound core serve as handles for other selective chemical transformations, including reductive dehalogenation and derivatization for polymerization.
Reductive dehalogenation is a fundamental transformation in organic synthesis, allowing for the removal of halogen atoms and their replacement with hydrogen. rsc.orgorganic-chemistry.org This can be achieved through various methods, including catalytic hydrogenation or the use of stoichiometric reducing agents. researchgate.net For dihalocinnolines, selective dehalogenation could potentially afford monobromocinnolines or the parent cinnoline heterocycle.
The selective removal of one bromine atom over the other would depend on the reaction conditions and the relative reactivity of the C-Br bonds. The C4-Br bond, being more electron-deficient, might be more susceptible to certain reductive processes.
Common methods for reductive dehalogenation that could be applicable to this compound include:
Catalytic Hydrogenation: This method typically employs a transition metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas. illinois.edu The reaction conditions (pressure, temperature, and solvent) can be tuned to achieve selective reduction. For instance, milder conditions might favor the removal of the more reactive C4-Br bond.
Metal-Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can effect dehalogenation. rsc.org
Dissolving Metal Reduction: Systems such as sodium or calcium metal in a lower alcohol like methanol (B129727) or ethanol (B145695) can be used for the reductive dehalogenation of polyhaloaromatics. google.com
The table below outlines potential reductive dehalogenation pathways for a generic halocinnoline.
| Method | Reagents | Potential Product(s) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Monobromocinnoline or Cinnoline | illinois.edu, researchgate.net |
| Transfer Hydrogenation | Formic acid, iPr₂NEt, Ru(bpy)₃Cl₂ | Monobromocinnoline or Cinnoline | organic-chemistry.org |
| Dissolving Metal Reduction | Na, MeOH | Monobromocinnoline or Cinnoline | google.com |
Interactive Data Table: Reductive Dehalogenation Methods
The presence of two bromine atoms on the this compound scaffold makes it an attractive building block for the synthesis of novel conjugated polymers. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose.
Research on 4,6-dibromocinnoline (B12952352) derivatives has demonstrated their utility in the synthesis of cinnoline-containing poly(arylene ethynylene)s (PAEs). beilstein-journals.orgnih.gov In these studies, the dibromocinnoline is subjected to a double Sonogashira coupling with bis(trimethylsilylethynyl) compounds in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI). beilstein-journals.orgnih.gov Both bromine atoms at the C4 and C6 positions were found to be highly reactive in the Sonogashira coupling due to the electron-deficient nature of the cinnoline ring system. beilstein-journals.org
A similar approach can be envisioned for this compound. Polycondensation of this compound with a diethynyl comonomer, such as 1,4-diethynyl-2,5-bis(octyloxy)benzene, under Sonogashira conditions would lead to the formation of a novel PAE. The resulting polymer would feature the cinnoline heterocycle integrated into the conjugated backbone, which could impart interesting photophysical and electronic properties.
The general scheme for the polymerization is as follows: this compound + Diethynyl Comonomer --(Pd/Cu catalyst)--> Cinnoline-containing Polymer
These cinnoline-containing polymers have shown promise as fluorescent chemosensors, for example, for the detection of Pd²⁺ ions. nih.gov The incorporation of the cinnoline unit into the polymer backbone can lead to materials with unique optical and electronic properties suitable for applications in organic electronics and sensor technology.
Advanced Spectroscopic and Structural Characterization Techniques in Dibromocinnoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4,7-dibromocinnoline, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its complex structure.
Proton NMR (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy is a primary technique for determining the arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues to the types of functional groups and aromatic systems present. tau.ac.ilchemistrysteps.com In substituted cinnoline (B1195905) derivatives, aromatic protons typically resonate in the downfield region, generally between δ 6.78 and 8.69 ppm. mdpi.com
Representative ¹H NMR Data for Substituted Cinnolines
| Proton Type | Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic Protons | 6.78 - 8.69 mdpi.com |
| Benzylic Protons | 2.2 - 3.0 orgchemboulder.com |
| Allylic Protons | 1.7 - 2.3 orgchemboulder.com |
| Alkyl Protons | 0.9 - 1.8 orgchemboulder.com |
This table is generated based on general values for substituted cinnolines and related structures and may not represent the exact values for this compound.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. careerendeavour.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak. careerendeavour.com The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, making it easier to identify individual carbon environments. careerendeavour.com
In substituted cinnolines, aromatic carbons resonate in the range of δ 105.5–164.6 ppm. mdpi.com The carbons directly attached to the electronegative bromine atoms in this compound would be expected to show shifts in a specific region of the aromatic range, influenced by the halogen's inductive effects. The positions of the quaternary carbons (those not bonded to hydrogen) can also be identified, providing further confirmation of the substitution pattern.
Characteristic ¹³C NMR Chemical Shift Ranges for Cinnoline Derivatives
| Carbon Type | Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic Carbons | 105.5 - 164.6 mdpi.com |
| Alkene Carbons | 110 - 140 careerendeavour.com |
| sp³ Carbon attached to Electronegative Atom | 40 - 80 careerendeavour.com |
| Alkyl Carbons | 10 - 40 careerendeavour.com |
This table is generated based on general values for substituted cinnolines and may not represent the exact values for this compound.
Two-Dimensional NMR Spectroscopy (e.g., NOESY) for Conformational and Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful for establishing connectivity and spatial relationships between atoms. rsc.org Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it detects through-space interactions between protons that are in close proximity, typically within 5 Å. princeton.edulibretexts.org This is distinct from other 2D NMR experiments like COSY, which show through-bond correlations. princeton.edu
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of a molecule's exact elemental composition from its molecular ion peak. bioanalysis-zone.com For this compound (C₈H₄Br₂N₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula. mdpi.comacs.org This technique is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com The high resolving power of modern HRMS instruments, such as Orbitrap mass spectrometers, is essential for the confident identification of novel compounds in complex mixtures. thermofisher.com
**Theoretical Isotopic Distribution for this compound (C₈H₄Br₂N₂) **
| m/z (Da) | Relative Abundance (%) |
|---|---|
| 285.8795 | 50.6 |
| 286.8824 | 4.4 |
| 287.8774 | 100.0 |
| 288.8804 | 8.8 |
| 289.8754 | 49.4 |
| 290.8783 | 4.3 |
This table represents a theoretical calculation and may vary slightly from experimental results.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). libretexts.org This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant excess energy, causing it to fragment in a reproducible manner. libretexts.orglibretexts.org The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule's structure. libretexts.orgyoutube.com
The analysis of the fragmentation pattern of this compound would reveal characteristic losses of bromine atoms (Br˙) and other neutral fragments. The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. libretexts.orgspectroscopyonline.com For instance, the loss of one bromine atom from the molecular ion would result in a significant peak. Subsequent fragmentations could involve the loss of the second bromine atom or cleavage of the heterocyclic ring system. By carefully analyzing these fragmentation pathways, detailed structural information can be deduced, complementing the data obtained from NMR spectroscopy. libretexts.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups within the this compound molecule. nih.gov These methods probe the vibrational energy levels of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them. excedr.comedinst.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. excedr.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, displaying a unique pattern of absorption bands that act as a molecular fingerprint. spectroscopyonline.com Each band corresponds to a specific vibrational motion, such as stretching or bending of the chemical bonds within the this compound structure. pg.edu.pldavuniversity.org
The interpretation of the IR spectrum of this compound involves correlating the observed absorption bands to its known structural components. Key functional groups and their expected vibrational frequencies are summarized in the table below. The precise position, intensity, and shape of these peaks can provide valuable information about the molecule's electronic environment and intermolecular interactions. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=N (in Cinnoline ring) | Stretching | 1650-1550 |
| C=C (Aromatic ring) | Stretching | 1600-1450 |
| C-Br | Stretching | 700-500 |
| C-H (Aromatic) | Out-of-plane bending | 900-675 |
This table presents expected ranges for the vibrational frequencies of the functional groups present in this compound based on general principles of IR spectroscopy. Actual experimental values may vary.
Modern IR spectrometers, often coupled with sophisticated data acquisition and analysis software, allow for detailed spectral analysis, including baseline correction and peak deconvolution, to resolve complex spectral features. excedr.comnih.gov
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light, typically from a laser source. edinst.comnpl.co.uk When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the molecule's vibrational modes. npl.co.uk A key advantage of Raman spectroscopy is that it is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. edinst.com
For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com The Raman spectrum of this compound would be expected to show characteristic peaks for the C=C and C=N stretching modes of the aromatic and cinnoline rings, respectively, as well as the C-Br stretching vibrations. The analysis of Raman spectra involves examining peak positions, bandwidths, and intensities to characterize the molecular structure. s-a-s.org
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Symmetric Ring Breathing (Cinnoline) | ~1000 |
| C=C Aromatic Stretching | 1600-1550 |
| C-Br Stretching | 700-500 |
This table provides hypothetical Raman shifts for this compound based on typical values for similar structures. Experimental data is required for precise assignments.
The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, as their selection rules are different, often providing complementary information. edinst.com
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy techniques, primarily Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are indispensable for probing the electronic structure and photophysical behavior of this compound. utm.mymdpi.com These methods involve the absorption and subsequent emission of light, which correspond to electronic transitions between different energy levels within the molecule. ijnrd.orgmsu.edu
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.org This absorption promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). fiveable.me The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are indicative of the types of electronic transitions occurring. msu.eduuni-muenchen.de
For an aromatic and heterocyclic compound like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. utm.myijnrd.org The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the cinnoline ring. The n → π* transitions involve the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. ijnrd.org The presence of bromine atoms, with their lone pairs of electrons, can also influence the electronic transitions.
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200-400 | Excitation of electrons in the conjugated π system. |
| n → π | 300-500 | Excitation of non-bonding electrons on nitrogen atoms. |
This table indicates the general regions where electronic transitions for a molecule like this compound might occur. The exact λmax values are dependent on the solvent and specific molecular environment.
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent environment. msu.eduuni-muenchen.de
Fluorescence spectroscopy is a powerful technique used to study the emission of light from a molecule after it has absorbed light. evidentscientific.comjascoinc.com Following excitation to a higher electronic state by absorbing a photon, the molecule can relax back to its ground state by emitting a photon, a process known as fluorescence. jascoinc.com The emitted light is typically at a longer wavelength (lower energy) than the absorbed light. evidentscientific.com
The fluorescence spectrum of this compound would provide insights into its emissive properties. An emission spectrum is obtained by exciting the sample at a fixed wavelength (usually the λmax from the UV-Vis spectrum) and scanning the emitted light over a range of wavelengths. edinst.com An excitation spectrum, which often mirrors the absorption spectrum, is recorded by monitoring the emission at a fixed wavelength while varying the excitation wavelength. jascoinc.comedinst.com
However, it is important to note that the presence of heavy atoms like bromine can significantly influence fluorescence. The "heavy-atom effect" can promote intersystem crossing, a non-radiative process where the excited singlet state converts to a triplet state, which can quench fluorescence and lead to phosphorescence instead. mdpi.com Therefore, this compound may exhibit weak fluorescence or be non-emissive in certain solvents. mdpi.com
| Parameter | Description | Information Gained |
| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Energy of the fluorescent transition. |
| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τF) | Average time the molecule spends in the excited state before returning to the ground state. | Dynamics of the excited state. |
This table outlines key parameters obtained from fluorescence spectroscopy. The actual values for this compound would need to be determined experimentally.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. muni.cz By irradiating a single crystal of this compound with X-rays, a unique diffraction pattern is produced due to the constructive interference of the scattered X-rays by the ordered lattice of molecules. arizona.edu
Analysis of the diffraction pattern allows for the calculation of the unit cell parameters (the dimensions of the repeating unit in the crystal), the space group (which describes the symmetry of the crystal), and the exact coordinates of each atom within the unit cell. muni.cz This information provides a complete picture of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
| Crystallographic Parameter | Description |
| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |
| Z | The number of molecules per unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Intermolecular Interactions | Non-covalent interactions such as π-π stacking or halogen bonding. |
This table lists the primary parameters obtained from a single-crystal X-ray diffraction study. Specific values for this compound would be derived from experimental data.
The solid-state structure determined by XRD is crucial for understanding how this compound molecules pack in a crystal, which can influence its physical properties. It can also reveal details about non-covalent interactions, such as halogen bonding involving the bromine atoms, which can play a significant role in supramolecular chemistry.
Single Crystal X-ray Analysis for Molecular Geometry and Conformation
As of the current literature survey, a specific single-crystal X-ray analysis of this compound has not been reported. However, to provide insight into the probable solid-state structure of a di-halogenated cinnoline system with the same substitution pattern, the crystallographic data for the analogous compound, 4,7-dichloroquinoline (B193633), is presented. It is important to note that while quinoline (B57606) and cinnoline are both bicyclic aromatic heterocycles, the presence of two adjacent nitrogen atoms in the cinnoline ring, as opposed to one in quinoline, will induce differences in electronic distribution and potentially in the crystal packing and molecular geometry.
The crystal structure of 4,7-dichloroquinoline reveals an essentially planar molecule. nih.govresearchgate.net The crystallographic data, as determined by single-crystal X-ray analysis, are summarized in the table below. nih.govresearchgate.net
Interactive Table: Crystallographic Data for 4,7-Dichloroquinoline
| Parameter | Value |
| Empirical Formula | C₉H₅Cl₂N |
| Formula Weight | 198.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2243 (17) |
| b (Å) | 3.8253 (5) |
| c (Å) | 23.622 (3) |
| β (°) | 96.61 (1) |
| Volume (ų) | 1635.8 (4) |
| Z | 8 |
| Temperature (K) | 123 |
Data sourced from Kulkarni et al. (2012). nih.govresearchgate.net
The two independent molecules in the asymmetric unit of 4,7-dichloroquinoline are both largely planar. nih.govresearchgate.net This planarity is characteristic of many aromatic systems. It is hypothesized that this compound would also adopt a generally planar conformation, although minor deviations could be expected due to the different electronic nature of the cinnoline core and the larger size of the bromine atoms compared to chlorine.
Confirmation of Non-Planar Geometries in Derivatives
While the parent this compound is likely to be planar, the introduction of bulky substituents, particularly at positions that create steric hindrance, can force the molecule to adopt a non-planar geometry. This has been observed in derivatives of the related benzo[c]cinnoline (B3424390) system.
Research on 1,10-disubstituted benzo[c]cinnolines has demonstrated that significant steric interactions between substituents in close proximity lead to a substantial distortion of the heterocyclic skeleton from planarity. vanderbilt.edu For instance, in 1-amino-10-propylthiobenzo[c]cinnoline, the steric clash between the amino and propylthio groups induces a helical twist in the molecule. vanderbilt.edu
This distortion is quantifiable through the measurement of dihedral angles, which describe the angle between two intersecting planes. Key dihedral angles that characterize the non-planarity in these systems are those of the azo bridge and the biphenyl (B1667301) junction. vanderbilt.edu
Interactive Table: Dihedral Angles in a Sterically Congested Benzo[c]cinnoline Derivative
| Dihedral Angle | Description | Value (°) |
| C(5)-N(1)-N(2)-C(6) | Azo Bridge Torsion | ~10 |
| C(1)-C(12)-C(11)-C(10) | Biphenyl Junction Torsion | ~30 |
Data for 1-amino-10-propylthiobenzo[c]cinnoline from Malinowska et al. (2001). vanderbilt.edu
These torsional strains also result in the bending of the individual benzene (B151609) rings. vanderbilt.edu Such non-planar geometries can have a profound impact on the electronic properties, chiroptical characteristics, and biological activity of the molecules. It is therefore highly probable that appropriately substituted derivatives of this compound, particularly with bulky groups at positions 3 and 5 or 6 and 8, would also exhibit non-planar conformations.
Theoretical and Computational Chemistry Investigations on 4,7 Dibromocinnoline Systems
Molecular Orbital and Reactivity Descriptor Analysis
The electronic character of a molecule is fundamentally described by its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides deep insight into the molecule's stability, reactivity, and electronic transitions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding charge transfer interactions. irjweb.comdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. irjweb.com
Table 2: Frontier Molecular Orbital Energies for a Cinnoline (B1195905) System (Cinnoline-4-Carboxylic Acid) Calculated via DFT/B3LYP/6-311++G(d,p) (Note: This data is for a related compound and illustrates the type of results obtained from FMO analysis.)
| Parameter | Energy (eV) researchgate.net |
| E (HOMO) | -6.93 |
| E (LUMO) | -2.69 |
| Energy Gap (ΔE) | 4.24 |
Prediction of Spectroscopic Parameters through Computational Methods
Computational UV-Vis and Fluorescence Spectral Simulations
The elucidation of the electronic absorption and emission properties of heterocyclic compounds like 4,7-dibromocinnoline is greatly enhanced by theoretical and computational methods. These in-silico techniques provide a molecular-level understanding of the electronic transitions that give rise to the observed spectral features. Time-dependent density functional theory (TD-DFT) has emerged as a powerful and widely used quantum mechanical method for simulating UV-Vis and fluorescence spectra due to its favorable balance of computational cost and accuracy for many molecular systems. mdpi.comdntb.gov.ua
Computational simulations of UV-Vis absorption spectra for a molecule like this compound would typically begin with the optimization of the ground-state molecular geometry. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the maxima of absorption bands (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. biointerfaceresearch.com These calculations reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, and can identify the specific molecular orbitals involved. scispace.com
For instance, in computational studies of related substituted cinnoline systems, TD-DFT calculations have been employed to rationalize their photophysical properties. A study on a fused naphthalimide-cinnoline hybrid dye, for example, utilized TD-DFT to analyze its electronic transitions. rsc.org The calculations showed that the lowest energy transition (S0 → S1) was primarily of a HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) nature. scispace.comrsc.org Furthermore, analysis of the electron density difference between the ground and excited states confirmed an intramolecular charge transfer (ICT) character for this transition, where the HOMO was localized on the amino-cinnoline portion and the LUMO on the naphthalimide part of the molecule. scispace.comrsc.org A similar approach for this compound would identify the orbitals involved in its key electronic transitions and quantify the influence of the bromine substituents on the absorption spectrum.
The following table illustrates the type of data that would be generated from a TD-DFT calculation for the UV-Vis absorption of a substituted cinnoline system. The values are representative and serve to demonstrate the output of such a computational investigation.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 450 | 0.35 | HOMO → LUMO (95%) | π→π* / ICT |
| S2 | 380 | 0.12 | HOMO-1 → LUMO (88%) | π→π |
| S3 | 355 | 0.05 | HOMO → LUMO+1 (92%) | π→π |
Similarly, computational methods can be used to simulate fluorescence spectra. This involves optimizing the geometry of the first excited state (S1) and then calculating the energy difference for the transition back to the ground state (S0) at the S1 geometry. This provides the emission wavelength. Computational studies can rationalize the fluorescence properties, such as quantum yields and Stokes shifts. For example, investigations into 6-aryl-4-azidocinnolines revealed weak fluorescence. mdpi.com In contrast, their 4-(1,2,3-1H-triazol-1-yl)cinnoline derivatives were found to be non-fluorescent, a phenomenon that could be explained by a non-planar structure and a potential photoinduced electron transfer (PET) quenching mechanism, insights achievable through computational modeling. mdpi.com
A computational study on this compound would predict its likely emission wavelength and provide a theoretical basis for its expected fluorescence quantum yield. The table below provides an example of the kind of data that would be produced from a computational fluorescence study on a substituted cinnoline.
| Property | Calculated Value | Method |
|---|---|---|
| Emission λmax (nm) | 510 | TD-DFT (from S1 optimized geometry) |
| Stokes Shift (nm) | 60 | Calculated from Absorption and Emission λmax |
| Radiative Lifetime (τr) | 1.5 x 10-8 s | Calculated from transition dipole moment |
These computational simulations are invaluable for interpreting experimental spectra and for guiding the design of new cinnoline derivatives with tailored photophysical properties. By systematically modifying the structure of this compound in silico (e.g., by changing substituent positions), it is possible to predict how these changes will affect the color and emission characteristics of the molecule.
Emerging Applications and Material Science Contributions
Integration into Functional Materials
The incorporation of the 4,7-dibromocinnoline moiety into larger macromolecular structures has led to the development of new materials with tailored optical and electronic properties. Its electron-deficient nature makes it an attractive component for creating materials with interesting charge-transfer characteristics.
Role in Conjugated Polymers (e.g., Poly(arylene ethynylene)s)
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electron systems. This delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers known for their use as transducers in chemosensing and biosensing applications. mit.edu
The this compound unit can be incorporated into the backbone of PAEs through cross-coupling reactions, such as the Sonogashira coupling. In this context, the dibromo functionality of this compound allows it to act as a monomer that can be polymerized with di-alkyne co-monomers. The resulting polymers possess a cinnoline (B1195905) core integrated into the conjugated system.
Novel poly(arylene ethynylene)s that include a cinnoline core have been synthesized in high yields. researchgate.net The methodology involves a multi-step process that begins with a Richter-type cyclization to form the cinnoline ring, followed by a Sonogashira coupling to introduce trimethylsilylethynyl groups, and finally, a sila-Sonogashira coupling for the polycondensation step. researchgate.net The introduction of the electron-deficient cinnoline unit into the PAE backbone can significantly influence the polymer's electronic structure and, consequently, its photophysical properties. These cinnoline-containing polymers have demonstrated high sensitivity in the detection of certain metal ions. researchgate.net
The performance of devices based on conjugated polymer thin films is dependent on both the intrinsic electronic properties of the polymers and the organization of the macromolecules at the nanoscale. nih.gov The ability to precisely control the structure and organization of these polymers is crucial for optimizing their function.
Application in Chemosensing Platforms for Metal Ion Detection (e.g., Pd2+ ions)
The development of sensitive and selective chemosensors for the detection of metal ions is of great importance due to the environmental and health impacts of heavy metal contamination. chemisgroup.usmdpi.com Fluorescent chemosensors are particularly attractive due to their potential for high sensitivity and real-time detection. mdpi.comnih.gov Conjugated polymers, often termed amplifying fluorescent polymers (AFPs), are highly effective in this regard because the binding of a single analyte molecule can quench the fluorescence of an entire polymer chain, leading to a significant amplification of the signal. researchgate.net
Cinnoline-containing poly(arylene ethynylene)s have shown significant promise as chemosensing platforms. researchgate.net The fluorescence of these polymers in solution has been found to be highly sensitive to quenching by palladium(II) (Pd²⁺) ions. researchgate.net The mechanism of this quenching is often attributed to the interaction between the metal ion and the nitrogen atoms of the cinnoline ring, which act as binding sites. This interaction can disrupt the excited state of the polymer, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.
The design of such chemosensors often involves the strategic placement of binding moieties within the polymer structure that can selectively interact with the target analyte. mdpi.com The cinnoline unit, with its embedded nitrogen atoms, serves as an intrinsic binding site for metal ions like Pd²⁺.
| Polymer System | Analyte Detected | Detection Mechanism | Key Findings |
| Cinnoline-containing poly(arylene ethynylene)s | Pd²⁺ ions | Fluorescence quenching | The fluorescence of the polymers in THF was highly sensitive to quenching by Pd²⁺ ions. researchgate.net |
Advanced Organic Synthesis Building Blocks
Beyond its use in materials science, this compound serves as a valuable and versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecular structures.
Precursors for Complex Heterocyclic Architectures
The two bromine atoms on the this compound scaffold are at distinct positions, allowing for selective and sequential functionalization through various cross-coupling reactions. This regioselectivity is a powerful tool for synthetic chemists, enabling the introduction of different substituents at the 4- and 7-positions. This step-wise functionalization is key to building complex heterocyclic architectures with precisely controlled substitution patterns. For instance, one bromine atom can be selectively reacted, leaving the other available for a subsequent, different transformation. This approach opens pathways to a wide array of substituted cinnoline derivatives that would be difficult to access through other synthetic routes. These derivatives can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.
Strategies for Asymmetric Synthesis and Chiral Induction utilizing Dibromocinnoline Scaffolds
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry, as the biological activity of a molecule can be highly dependent on its stereochemistry. scribd.com Chiral induction is a process where a chiral center in a molecule influences the creation of a new stereocenter, leading to a preference for one diastereomer over the other. uvic.ca
While direct examples of using this compound itself as a chiral auxiliary or in a chiral ligand for asymmetric catalysis are not prominently documented in the provided search results, the principles of asymmetric synthesis can be applied to its derivatives. The cinnoline scaffold can be functionalized with chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scribd.comuvic.ca After the desired stereocenter has been created, the auxiliary can be removed.
For example, a chiral amine could be introduced at one of the bromine positions of this compound. This chiral substituent could then direct the stereoselective addition of a nucleophile to another part of the molecule. The resulting product would have a new, stereochemically defined center, and the original chiral amine could potentially be cleaved or modified.
Furthermore, the cinnoline core could be incorporated into larger, chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atoms of the cinnoline could coordinate to a metal center, and chiral groups attached to the cinnoline scaffold could create a chiral environment around the metal, influencing the stereochemical outcome of reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The development of such chiral ligands is a significant area of research in asymmetric catalysis. sioc-journal.cnnih.gov
The synthesis of molecules with specific, three-dimensional arrangements of atoms is a central goal of modern organic chemistry. The use of well-defined building blocks like this compound provides a powerful platform for achieving this goal, enabling the construction of complex and functionally diverse molecules.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can involve harsh conditions, expensive catalysts, or hazardous reagents. researchgate.net A primary future objective is the development of green and sustainable synthetic pathways. Recent advancements in synthetic methodology for related heterocycles indicate promising directions.
For instance, organocatalytic electrosynthesis has emerged as a straightforward, one-pot method for creating cinnoline derivatives under mild and environmentally friendly conditions. acs.org This approach, featuring cascade radical cyclization and migration, offers good to excellent yields and broad functional group tolerance. acs.org Another sustainable technique is the use of microwave-assisted one-pot synthesis, which can be performed efficiently within natural microreactors like sporopollenin (B1173437) microcapsules, significantly reducing reaction times and energy consumption. researchgate.netrsc.org Furthermore, the development of catalyst-free cascade annulations, such as the reaction between enaminones and aryl diazonium salts, presents a simple and concise method for cinnoline synthesis without the need for metal catalysts or additives. acs.org Adapting these modern, sustainable methods for the specific, high-yield synthesis of 4,7-Dibromocinnoline is a critical goal for future research.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Richter-Type Cyclization | Cyclization of ortho-ethynylaryltriazenes. mdpi.com | Established route for substituted halocinnolines. mdpi.com |
| Organocatalytic Electrosynthesis | One-pot, two-step cascade radical cyclization. acs.org | Green, mild conditions, avoids heavy metal catalysts. acs.org |
| Microwave-Assisted Synthesis | Rapid, one-pot reactions, can be done in natural microcapsules. rsc.org | Increased efficiency, reduced energy use, green solvent potential. researchgate.netrsc.org |
| Catalyst-Free Annulation | Cascade reaction of enaminones and diazonium salts. acs.org | Avoids catalyst cost and contamination, simplified purification. acs.org |
In-depth Mechanistic Studies of Transformation Pathways
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. While palladium-catalyzed cross-coupling reactions like the Sonogashira coupling have been used to functionalize dibromocinnolines, these transformations are not always straightforward. beilstein-journals.orgresearchgate.net
For example, studies on the related 4,6-dibromocinnoline (B12952352) revealed the occurrence of unexpected side reactions, such as an unusual Hiyama coupling, when attempting a double Sonogashira coupling. beilstein-journals.orgnih.gov The substitution of the bromine atom at the C-4 position proved to be more reactive than the one at the C-6 position. beilstein-journals.orgnih.gov Investigating the differential reactivity of the C-4 versus the C-7 bromine atoms in this compound under various coupling conditions (e.g., Suzuki, Heck, Buchwald-Hartwig) is a key area for mechanistic exploration. Furthermore, more complex reaction classes, such as "coarctate reactions," which involve simultaneous bond-making and bond-breaking at a single atom, represent a frontier in mechanistic understanding that could be applied to predict and explain novel transformations of the cinnoline scaffold. uni-kiel.de
Exploration of Advanced Functional Materials based on Dibromocinnoline
The unique electronic structure of the cinnoline ring system makes it a promising component for advanced functional materials, particularly in optoelectronics. rsc.org Research has demonstrated that this compound can serve as a critical precursor for synthesizing novel poly(arylene ethynylene)s (PAEs). beilstein-journals.org
These cinnoline-containing polymers exhibit interesting photophysical properties. Specifically, their fluorescence is highly sensitive to the presence of certain metal ions, such as palladium(II), allowing them to function as chemical sensors. beilstein-journals.orgnih.gov The mechanism for this sensing is believed to involve the delocalization of charge carriers along the polymer backbone, where binding of an analyte to a single cinnoline recognition site can quench the fluorescence of the entire chain, leading to an amplified response. nih.gov Future work should focus on expanding the library of polymers derived from this compound to target other analytes. Moreover, the inherent optical properties of cinnoline derivatives suggest their potential use as organic luminescence materials. rsc.org Exploring the integration of these dibromocinnoline-based polymers into composite materials, perhaps using renewable matrices like nanocellulose, could lead to the development of novel, high-performance functional materials. mdpi.com
Integration with Machine Learning and AI in Chemical Discovery
The intersection of synthetic chemistry and artificial intelligence offers a powerful paradigm to accelerate the discovery of new molecules and reactions. rsc.org Machine learning (ML) models are increasingly being used to predict molecular properties, design synthetic routes, and even discover novel reaction principles. uni-kiel.dersc.org
For the this compound system, ML could be applied in several ways. Machine learning models, trained on quantum-chemical data, can predict the atomization energies and other properties of complex organic molecules, including heterocycles like benzo[c]cinnoline (B3424390), with high accuracy. globus.org This capability could be leveraged to screen virtual libraries of this compound derivatives for desired electronic or photophysical properties before committing to their synthesis. Additionally, AI tools are being developed to accelerate catalyst screening, analyze complex reaction mechanisms, and find new structure-property relationships within large chemical datasets. umich.edu Applying these computational tools to the cinnoline class of compounds could help identify optimal catalysts for selective functionalization, predict unexplored reactivity patterns, and guide the design of next-generation materials based on the 4,7-dibromo scaffold.
Unexplored Reactivity Patterns and Derivatization Opportunities
Despite its potential, the full reactive scope of this compound remains largely unexplored. The two bromine atoms, located in different electronic environments (one on the pyridazine (B1198779) ring and one on the benzene (B151609) ring), likely possess differential reactivity, which can be exploited for selective, stepwise functionalization. thieme-connect.de
While the Sonogashira coupling has been performed on dibromocinnolines, a systematic investigation into the breadth of modern cross-coupling reactions at both the C-4 and C-7 positions is lacking. beilstein-journals.orgresearchgate.net There is a significant opportunity to explore sequential and one-pot multi-component reactions to build molecular complexity efficiently. Another promising avenue is the conversion of the bromine atoms to other functional groups to open up new reaction pathways. For example, the successful synthesis of 4-azidocinnolines from 4-bromocinnolines and their subsequent use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" demonstrates a powerful derivatization strategy. mdpi.com Applying this azide (B81097) conversion and subsequent click reactions to this compound could generate a diverse range of novel bis-triazolyl derivatives, creating unique molecular architectures that are currently inaccessible.
Q & A
Basic: What are the optimal synthetic routes for preparing 4,7-Dibromocinnoline, and how can purity be ensured?
Methodological Answer:
this compound is typically synthesized via electrophilic aromatic bromination of cinnoline derivatives. Key steps include:
- Bromination Conditions : Use Br₂ or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Catalysts like FeBr₃ may enhance regioselectivity for the 4,7 positions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .
- Purity Validation : Combine elemental analysis (C, H, N, Br) with spectroscopic data (¹H/¹³C NMR, IR) to verify >95% purity .
Basic: Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.5–8.5 ppm) and carbons bonded to bromine (deshielded to δ 120–135 ppm). Compare with computational predictions (DFT) to resolve ambiguities .
- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z 292/294 (M⁺, Br² isotope pattern) and fragmentation pathways consistent with bromine loss .
- X-ray Crystallography : Resolve crystal packing and bond angles to confirm regiochemistry (e.g., planar aromatic system with Br–C bond lengths of ~1.89 Å) .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃), IR (KBr vs. ATR), and MS (EI vs. ESI) to identify solvent- or technique-dependent artifacts .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and benchmark against experimental data .
- Single-Crystal Analysis : Resolve ambiguous substituent positions via X-ray diffraction, as demonstrated for structurally analogous chlorinated quinoline derivatives .
Advanced: What mechanistic insights guide the regioselective bromination of cinnoline to yield this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing groups (e.g., existing Br) direct subsequent bromination to para/meta positions. Computational studies (Hammett σ constants) predict 4,7-bromination as thermodynamically favored .
- Kinetic Control : Low-temperature reactions (0–25°C) may favor kinetic products, while higher temperatures (80–100°C) favor thermodynamic stability. Monitor intermediates via in-situ IR or UV-Vis spectroscopy .
Advanced: How can computational methods (e.g., DFT, MD) predict the reactivity or stability of this compound?
Methodological Answer:
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, Br atoms lower LUMO energy, enhancing susceptibility to nucleophilic attack .
- Thermal Stability : Perform molecular dynamics (MD) simulations to assess decomposition pathways (e.g., Br loss at >200°C). Validate with thermogravimetric analysis (TGA) .
- Solubility Optimization : Use COSMO-RS models to predict solubility in organic/aqueous solvents, aiding formulation for biological assays .
Application-Focused: How can this compound be utilized in medicinal chemistry research?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing Br with NH₂, OH) and test against disease targets (e.g., kinase inhibitors). Use in vitro assays (IC₅₀ determination) and molecular docking to correlate substituents with activity .
- Biological Imaging : Modify the cinnoline core with fluorophores (e.g., dansyl chloride) for use as a fluorescent probe. Confirm cellular uptake via confocal microscopy .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Process Optimization : Replace hazardous brominating agents (Br₂) with safer alternatives (e.g., PyHBr₃) in flow reactors for better heat/mass transfer .
- Byproduct Management : Use GC-MS to identify side products (e.g., tribrominated species) and adjust stoichiometry/reactor residence time .
Data Interpretation: How should researchers handle conflicting biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and controls (DMSO vehicle).
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem BioAssay) and apply statistical tools (ANOVA, t-tests) to identify outliers or trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
